molecular formula C14H13BrO B1450598 4-Bromo-2'-ethoxybiphenyl CAS No. 1443352-08-6

4-Bromo-2'-ethoxybiphenyl

Cat. No. B1450598
M. Wt: 277.16 g/mol
InChI Key: TXAMWIOBPWCGJT-UHFFFAOYSA-N
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Description

4-Bromo-2’-ethoxybiphenyl is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 . It is used in scientific research and has diverse applications, from organic synthesis to material science.


Synthesis Analysis

The synthesis of 4-Bromo-2’-ethoxybiphenyl or similar compounds typically involves multiple steps, including lithiation reactions and bromination . The exact method can vary depending on the specific requirements of the synthesis.


Molecular Structure Analysis

The molecular structure of 4-Bromo-2’-ethoxybiphenyl consists of a biphenyl core with a bromo group at the 4-position and an ethoxy group at the 2’-position . The exact structure can be determined using spectroscopic techniques .


Chemical Reactions Analysis

The specific chemical reactions involving 4-Bromo-2’-ethoxybiphenyl can vary depending on the context. In general, the bromo group can participate in various substitution reactions, and the ethoxy group can undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

4-Bromo-2’-ethoxybiphenyl has a predicted boiling point of 329.8±17.0 °C and a predicted density of 1.310±0.06 g/cm3 .

Scientific Research Applications

Application 1: Recreational Drug Research

  • Summary of Application: 2C-B is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin. It gained popularity during the mid-1980s as a replacement of choice for LSD and psilocybin .
  • Methods of Application: It is consumed orally in tablets which typically contain 5 mg, in doses of between 10 and 50 mg. It may also be insufflated in powdered form .
  • Results or Outcomes: The effects may last for two to five hours and after-effects may last between two and four hours. It is reportedly excreted, in urine, as native drug for up to three hours after ingestion .

Application 2: Synthesis of Molecularly Imprinted Polymers

  • Summary of Application: The study aimed to create a material with selective recognition of 2C-B by synthesizing a series of molecularly imprinted polymers (MIP) using 2C-B as the template .
  • Methods of Application: Both thermal and microwave-assisted polymerization processes were employed. The molar ratio between the template molecule (2C-B) and functional monomer (MAA) was 1:4, utilizing a microwave-assisted polymerization process .
  • Results or Outcomes: Isotherm studies revealed a Langmuir’s maximum absorption capacity (Bmax) value of 115.6 μmol·mg −1 and Kd values of 26.7 μM for this material. An imprint factor of 4.2 was determined for this material, against the corresponding non-imprinted polymer .

properties

IUPAC Name

1-bromo-4-(2-ethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMWIOBPWCGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2'-ethoxybiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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